Kadsurenone
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Overview
Description
Kadsurenone is a natural product isolated from the stems of Piper kadsura, a plant used in traditional Chinese medicine. It is known for its specific antagonistic activity against platelet-activating factor, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsurenone can be synthesized from derivatives of cinnamyl alcohol and (allyloxy)phenol. The synthesis involves several steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from Piper kadsura stems. This process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kadsurenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing specific functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Scientific Research Applications
Kadsurenone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying platelet-activating factor antagonists.
Biology: Investigated for its role in inhibiting platelet-activating factor and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Kadsurenone exerts its effects by blocking the platelet-activating factor receptor signaling pathway. This inhibition prevents the activation of downstream signaling cascades, thereby reducing inflammation and other pathological processes associated with platelet-activating factor .
Comparison with Similar Compounds
- (±)-7-epi-Kadsurenone
- Other lignans with platelet-activating factor antagonistic activity
Comparison: Kadsurenone is unique due to its specific antagonistic activity against platelet-activating factor, which is not commonly found in other lignans. This specificity makes it a valuable compound for therapeutic applications targeting platelet-activating factor-mediated conditions .
Properties
CAS No. |
95851-37-9 |
---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1 |
InChI Key |
VDYACOATPFOZIO-UBWHGVKJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Synonyms |
(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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